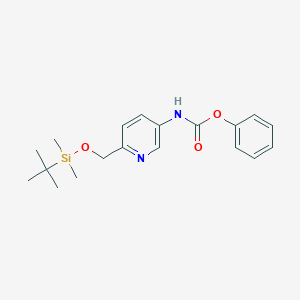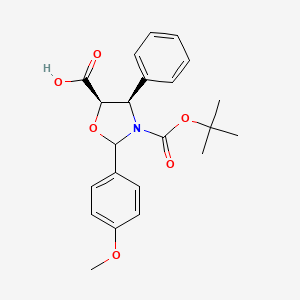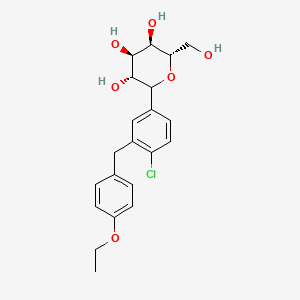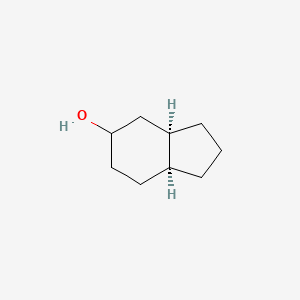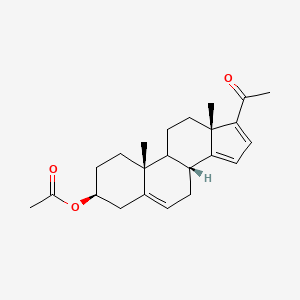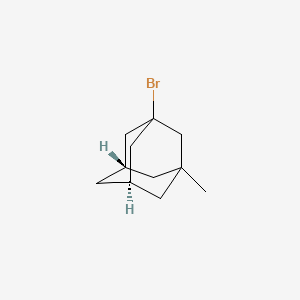
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is an organic compound that features a chloro-substituted phenyl ring with a cyclopropylmethoxy group and a methanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and cyclopropylmethanol.
Etherification: The 3-chlorophenol undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reduction: The resulting ether is then subjected to reduction conditions to introduce the methanol group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: (3-Chloro-4-cyclopropylmethoxyphenyl)carboxylic acid
Reduction: 4-Cyclopropylmethoxyphenylmethanol
Substitution: Various substituted phenylmethanols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The cyclopropylmethoxy group may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloro-4-methoxyphenyl)methanol: Lacks the cyclopropyl group.
(4-Cyclopropylmethoxyphenyl)methanol: Lacks the chloro group.
(3-Chloro-4-cyclopropylmethoxyphenyl)ethanol: Has an ethanol group instead of methanol.
Uniqueness
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is unique due to the combination of the chloro, cyclopropylmethoxy, and methanol groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
InChI-Schlüssel |
FBMPQFPHZFWLAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=C(C=C2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


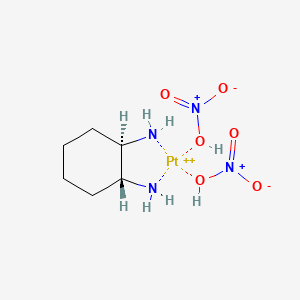
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
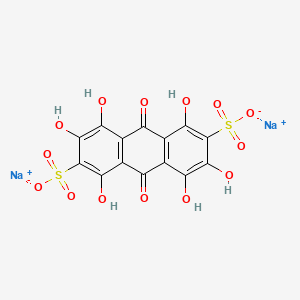
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
